Lipophilicity Shift: XLogP3 Δ = +0.3 vs. Unsubstituted Benzylpiperidines
The target compound exhibits a computed XLogP3 of 2.8, representing a +0.3 log unit increase over both 3-benzylpiperidine (XLogP3 = 2.5) and 4-benzylpiperidine (XLogP3 = 2.5) [1][2]. This corresponds to an approximately 2-fold higher predicted octanol-water partition coefficient. The increment arises from the combined electron-donating and lipophilic contributions of the 2-methoxy and 5-methyl substituents. In the context of central nervous system (CNS) drug design, a logP shift of this magnitude can alter predicted blood-brain barrier permeability and tissue distribution profiles, making the substituted compound a more appropriate probe for targets within lipid-rich compartments.
| Evidence Dimension | Lipophilicity (XLogP3-AA, unitless) |
|---|---|
| Target Compound Data | 2.8 (PubChem computed) |
| Comparator Or Baseline | 3-Benzylpiperidine: 2.5; 4-Benzylpiperidine: 2.5 |
| Quantified Difference | Δ = +0.3 log units (~2-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); in silico prediction, not experimentally determined |
Why This Matters
A 2-fold lipophilicity difference translates into distinct passive membrane permeation rates and protein binding profiles, so a procurement decision based on price alone without accounting for this property shift risks selecting a compound that fails to reach the intended subcellular compartment in cell-based assays.
- [1] PubChem CID 17039539. 3-(2-Methoxy-5-methyl-benzyl)-piperidine. Computed Properties: XLogP3-AA 2.8. Accessed 2026-04-27. View Source
- [2] PubChem CID 114551. 3-Benzylpiperidine. Computed Properties: XLogP3-AA 2.5. Accessed 2026-04-27. View Source
